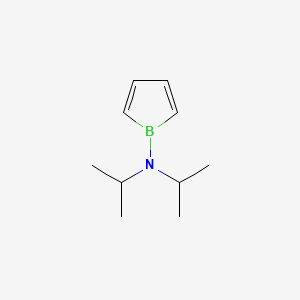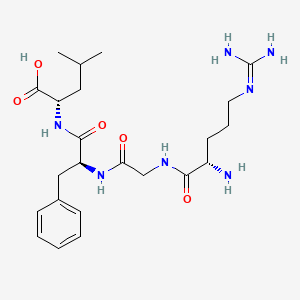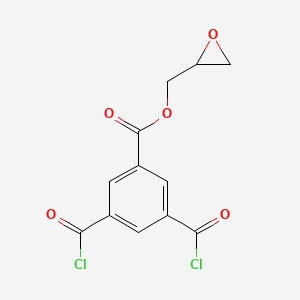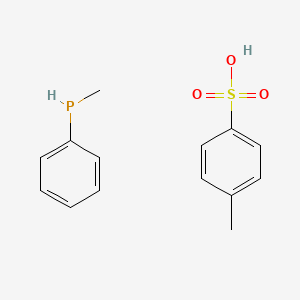
4-Methylbenzenesulfonic acid;methyl(phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid and methyl(phenyl)phosphane are two distinct chemical compoundsIt is a white crystalline solid that is soluble in water, alcohol, and other polar solvents It is a colorless liquid that is used as a ligand in coordination chemistry .
Vorbereitungsmethoden
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is typically prepared by sulfonation of toluene with concentrated sulfuric acid. The reaction is carried out at elevated temperatures, and the product is purified by recrystallization from water or other solvents . Industrial production involves similar methods, often with additional steps to remove impurities and ensure high purity of the final product .
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane can be synthesized by the reaction of methylmagnesium bromide with dichlorophenylphosphine. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The product is purified by distillation .
Analyse Chemischer Reaktionen
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with sodium hydroxide to form sodium p-toluenesulfonate.
Esterification: It reacts with alcohols to form esters, such as methyl p-toluenesulfonate.
Hydrolysis: When heated with water, it hydrolyzes to form toluene and sulfuric acid.
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane participates in:
Coordination Chemistry: It acts as a ligand, forming complexes with transition metals.
Oxidation: It can be oxidized to form phosphine oxides.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic Acid
4-Methylbenzenesulfonic acid is widely used in:
Organic Synthesis: As a catalyst for esterification and other reactions.
Pharmaceuticals: In the synthesis of various drugs.
Polymer Chemistry: As a curing agent for resins.
Methyl(phenyl)phosphane
Methyl(phenyl)phosphane is used in:
Coordination Chemistry: As a ligand in the synthesis of metal complexes.
Catalysis: In various catalytic processes.
Wirkmechanismus
4-Methylbenzenesulfonic Acid
The compound acts as a strong acid, donating protons in reactions. It catalyzes reactions by increasing the electrophilicity of substrates .
Methyl(phenyl)phosphane
As a ligand, it donates electron density to metal centers, stabilizing metal complexes and facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzenesulfonic Acid
Similar compounds include benzenesulfonic acid and toluenesulfonic acid. 4-Methylbenzenesulfonic acid is unique due to its methyl group, which affects its solubility and reactivity .
Methyl(phenyl)phosphane
Similar compounds include diphenylphosphine and dimethylphosphine. Methyl(phenyl)phosphane is unique due to its mixed alkyl-aryl substitution, which influences its coordination properties .
Eigenschaften
CAS-Nummer |
497254-36-1 |
|---|---|
Molekularformel |
C14H17O3PS |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;methyl(phenyl)phosphane |
InChI |
InChI=1S/C7H8O3S.C7H9P/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-7-5-3-2-4-6-7/h2-5H,1H3,(H,8,9,10);2-6,8H,1H3 |
InChI-Schlüssel |
LMNDVNGKINLVIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CPC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
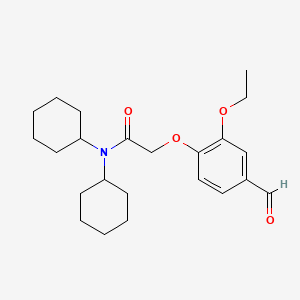

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
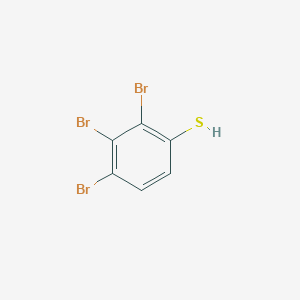
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
